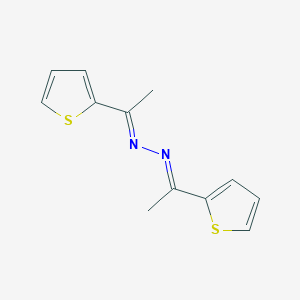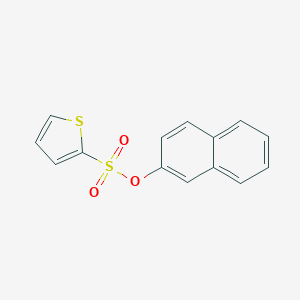
2-Thiophenesulfonic acid, 2-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonic acid, 2-naphthalenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is relatively simple, and it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonic acid, 2-naphthalenyl ester is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the function of certain membrane proteins. This may explain its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Effets Biochimiques Et Physiologiques
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, and it has been used in the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Thiophenesulfonic acid, 2-naphthalenyl ester in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and other polar solvents, which makes it easy to work with in aqueous solutions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-Thiophenesulfonic acid, 2-naphthalenyl ester. One area of interest is the development of new drugs and therapies based on its antibacterial, antifungal, and anticancer properties. Another area of interest is the study of its mechanism of action, which may lead to a better understanding of cellular processes and the development of new drugs that target specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials and other studies.
Méthodes De Synthèse
The synthesis of 2-Thiophenesulfonic acid, 2-naphthalenyl ester involves the reaction of naphthalene with thiophene-2-sulfonic acid in the presence of a catalyst. The resulting compound is a yellowish powder that is soluble in water and other polar solvents. This method has been used to produce large quantities of the compound for use in scientific research.
Applications De Recherche Scientifique
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been studied for its potential applications in a variety of scientific fields. It has been shown to have antibacterial and antifungal properties, and it has been used in the development of new drugs and therapies for infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propriétés
Numéro CAS |
88022-37-1 |
|---|---|
Nom du produit |
2-Thiophenesulfonic acid, 2-naphthalenyl ester |
Formule moléculaire |
C14H10O3S2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
naphthalen-2-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S2/c15-19(16,14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
Clé InChI |
OUPKQBCRZUWBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



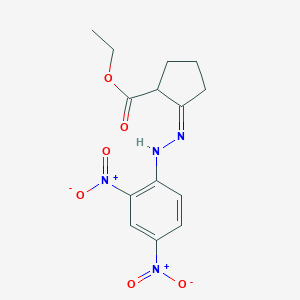
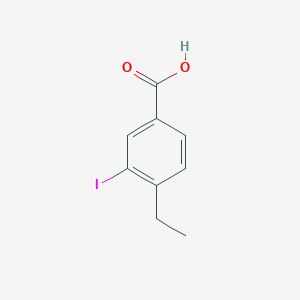
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
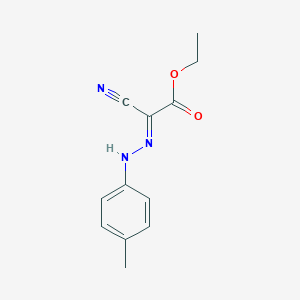
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
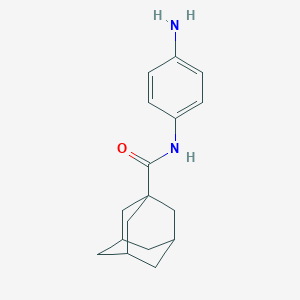
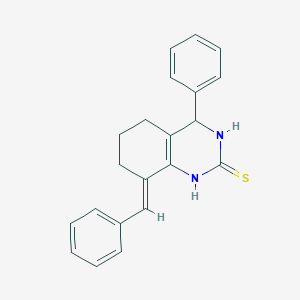
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
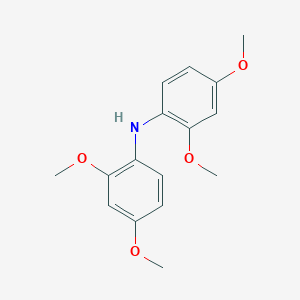
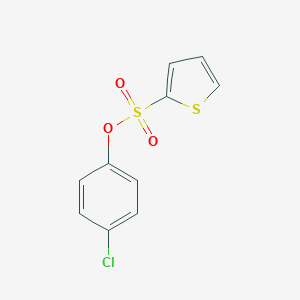
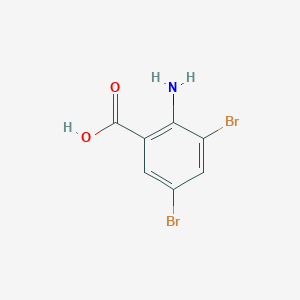
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
